

Application Notes and Protocols for Cell-Based Assays Using DS44960156

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

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Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.^{[1][2]} MTHFD2 is highly expressed in various cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.^{[2][3]} This document provides detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of **DS44960156**.

MTHFD2 plays a key role in the synthesis of purines and thymidine by providing one-carbon units.^[2] Its inhibition by **DS44960156** disrupts these essential processes, leading to impaired DNA replication and cell death in rapidly dividing cancer cells.

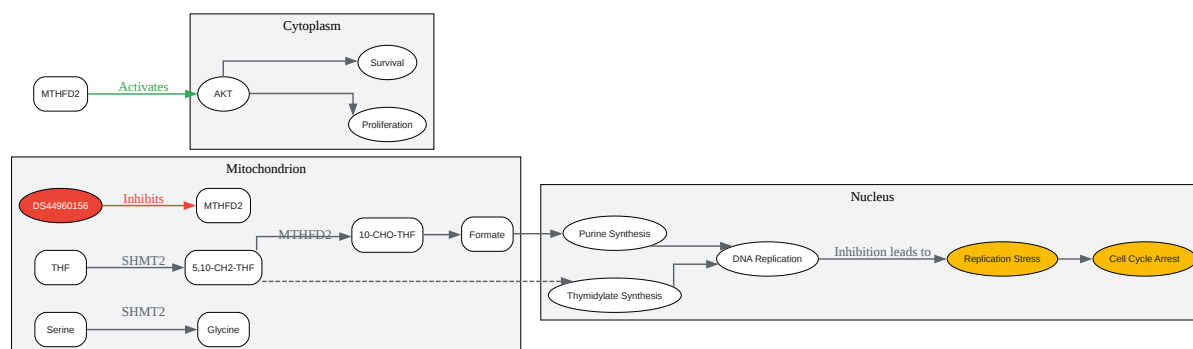
Quantitative Data Summary

The following table summarizes the key quantitative data for **DS44960156** and other relevant MTHFD2 inhibitors.

Compound	Target	IC50 (μM)	Cell Line	Assay Type	Reference
DS44960156	MTHFD2	1.6	-	Biochemical Assay	
MTHFD1	>30	-	Biochemical Assay		
MTHFD2	1.34	-	Enzymatic Activity		
DS18561882	MTHFD2	-	MDA-MB-231	Cell-based Activity (GI50)	
MTHFD1	0.57	-	Biochemical Assay		
LY345899	MTHFD2	0.663	-	Biochemical Assay	
MTHFD1	0.096	-	Biochemical Assay		
TH9619	MTHFD1/2	0.047	-	Biochemical Assay	
MTHFD2-IN-5	MTHFD2	0.066	MOLM-14	Proliferation (GI50)	

Signaling Pathway

The inhibition of MTHFD2 by **DS44960156** primarily impacts the mitochondrial one-carbon metabolism pathway, which is interconnected with other crucial cellular processes. MTHFD2 is involved in the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine and thymidylate synthesis. Disruption of this pathway can lead to replication stress and cell cycle arrest. Furthermore, studies have shown a link between MTHFD2 expression and the activation of signaling pathways like AKT, which promotes cell proliferation and survival.



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Caption: MTHFD2 inhibition by **DS44960156** disrupts one-carbon metabolism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of **DS44960156** on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

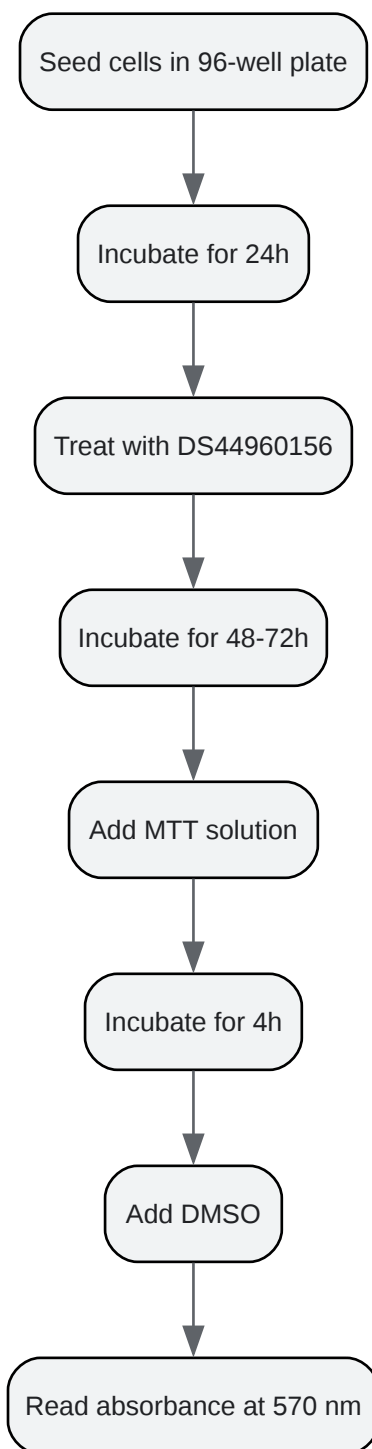
- Cancer cell lines (e.g., MCF-7, HCT116, A549)

- **DS44960156**

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
- Prepare serial dilutions of **DS44960156** in complete medium.
- Remove the medium from the wells and add 100 µL of the **DS44960156** dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 48-72 hours.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.



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Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

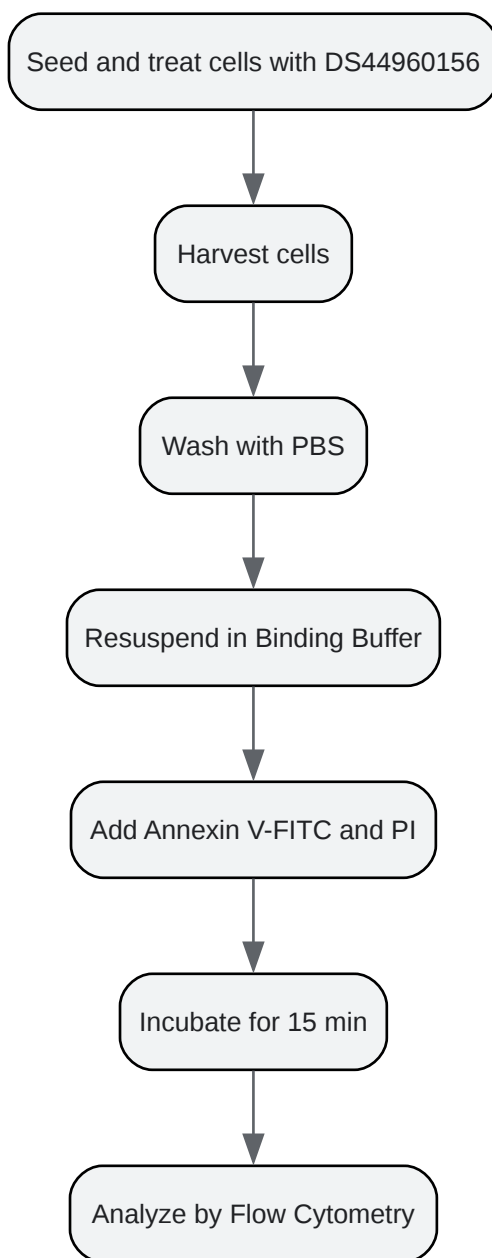
This assay quantifies the induction of apoptosis by **DS44960156**. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.

Materials:

- Cancer cell lines
- **DS44960156**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with various concentrations of **DS44960156** for 24-48 hours.
- Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).



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Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

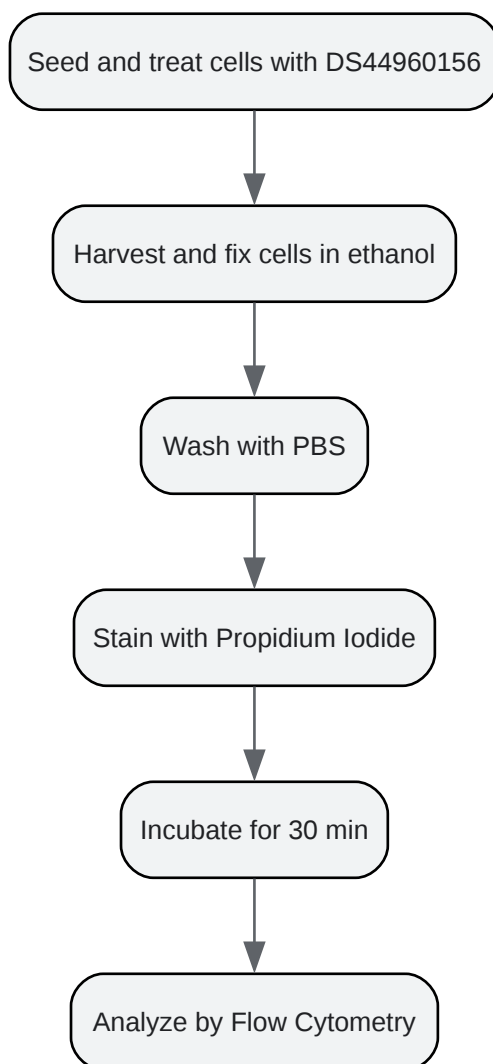
This protocol assesses the effect of **DS44960156** on cell cycle progression. Inhibition of MTHFD2 can lead to a depletion of nucleotides required for DNA synthesis, causing cells to arrest in the S-phase or G2/M phase of the cell cycle.

Materials:

- Cancer cell lines
- **DS44960156**
- 6-well plates
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **DS44960156** for 24 hours.
- Harvest the cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.



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Caption: Workflow for cell cycle analysis by flow cytometry.

Replication Stress Assay (γH2AX Staining)

This assay measures the induction of DNA damage and replication stress, a known consequence of MTHFD2 inhibition. Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

Materials:

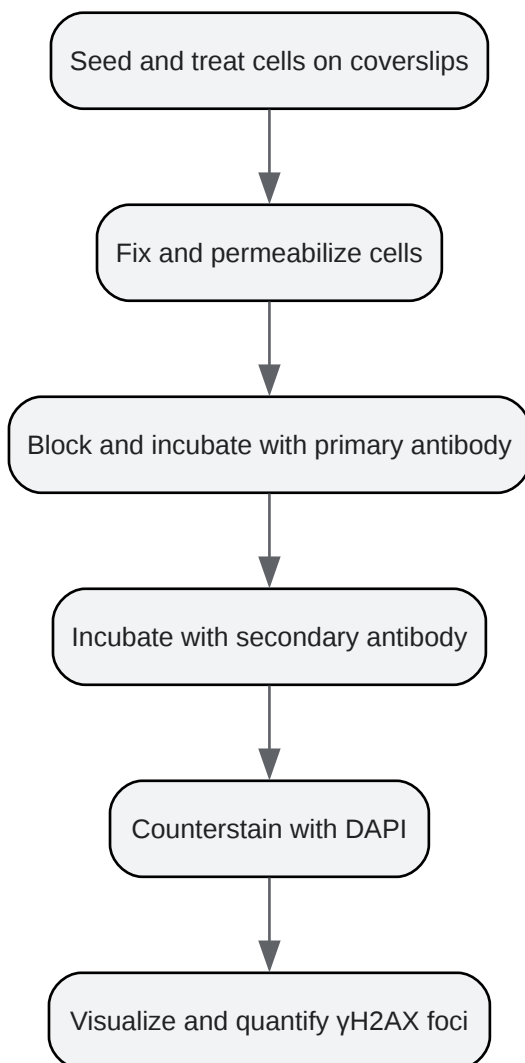
- Cancer cell lines

- **DS44960156**
- Coverslips in 12-well plates
- 4% Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody against γ H2AX
- Fluorescently labeled secondary antibody
- DAPI
- Fluorescence microscope

Procedure:

- Seed cells on coverslips in 12-well plates.
- Treat cells with **DS44960156** for 24 hours.
- Fix the cells with 4% PFA for 15 minutes.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Block non-specific antibody binding with blocking buffer for 1 hour.
- Incubate with the primary anti- γ H2AX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize the γ H2AX foci using a fluorescence microscope.

- Quantify the number of γ H2AX foci per cell.



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Caption: Workflow for the γ H2AX immunofluorescence assay.

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References

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- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays Using DS44960156]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2550576#cell-based-assay-methods-using-ds44960156]

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